methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Properties
IUPAC Name |
methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.BrH/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2;/h6-8,15H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKBBGCKPXCJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide generally follows these key stages:
- Construction of the benzo[d]thiazole core with appropriate substitution at the 6-position (butyl group).
- Introduction of the 2-imino functionality on the thiazole ring.
- Attachment of the methyl acetate side chain at the 3-position.
- Formation of the hydrobromide salt to enhance compound stability and solubility.
Preparation of the Benzo[d]thiazole Core with 6-Butyl Substitution
The benzo[d]thiazole nucleus is commonly synthesized via condensation of 2-aminothiophenol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides, esters) under dehydrating conditions. For the 6-butyl substitution, the precursor 2-aminothiophenol is first functionalized at the 6-position with a butyl group through electrophilic aromatic substitution or cross-coupling reactions.
- Method Example :
- Starting from 2-aminothiophenol, perform a Friedel-Crafts alkylation or Suzuki coupling to introduce the butyl substituent at the 6-position.
- Condense the 6-butyl-2-aminothiophenol with an appropriate α-haloketone or α-haloester to form the benzo[d]thiazole ring system.
Introduction of the 2-Imino Group
The 2-imino group on the thiazole ring is typically introduced via tautomerization or by reaction of the corresponding thiazol-2-one or thiazol-2-thione intermediate with amines or ammonia derivatives.
- Typical approach :
- Convert the thiazole 2-keto or 2-thioxo intermediate to the 2-imino form by treatment with ammonia or primary amines under controlled pH and temperature.
- This step may involve equilibria between keto, thione, and imino tautomers, stabilized by the final salt form.
Attachment of the Methyl Acetate Side Chain at 3-Position
The methyl acetate side chain is introduced at the 3-position of the benzo[d]thiazole ring via alkylation or esterification reactions.
- Common method :
- React the benzo[d]thiazole intermediate with methyl bromoacetate or methyl chloroacetate under basic conditions to alkylate the 3-position nitrogen or carbon, depending on the tautomeric form.
- Alternatively, perform a nucleophilic substitution on a 3-halo derivative with methyl acetate nucleophiles.
Formation of Hydrobromide Salt
The hydrobromide salt is prepared by treating the free base form of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol, ether).
- This salt formation enhances the compound’s crystallinity, stability, and solubility, which is critical for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1 | Aromatic substitution | 2-Aminothiophenol + butyl electrophile | 6-butyl-2-aminothiophenol |
| 2 | Cyclization (condensation) | α-Haloketone/ester + 6-butyl-2-aminothiophenol, heat | 6-butyl-benzo[d]thiazole core |
| 3 | Imino group introduction | Ammonia or primary amines, controlled pH | 2-imino-benzo[d]thiazole intermediate |
| 4 | Alkylation/esterification | Methyl bromoacetate + base | Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3-yl)acetate |
| 5 | Salt formation | Hydrobromic acid in solvent | Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide |
Research Findings and Optimization Notes
- Yield and Purity : Optimizing the cyclization step (Step 2) by controlling temperature and solvent choice improves yield and reduces side products. Polar aprotic solvents such as DMF or DMSO are often preferred.
- Imino Tautomer Stability : The 2-imino form is stabilized in the hydrobromide salt; thus, salt formation is crucial for isolating the desired tautomer.
- Alkylation Selectivity : Using methyl bromoacetate under mild base (e.g., potassium carbonate) favors selective alkylation at the 3-position without over-alkylation.
- Salt Crystallization : Slow addition of hydrobromic acid and controlled cooling improves crystal quality of the hydrobromide salt, facilitating purification.
Analytical Characterization (Typical Data)
- NMR Spectroscopy : Confirms substitution pattern and presence of methyl acetate group.
- Mass Spectrometry : Confirms molecular weight consistent with hydrobromide salt.
- Elemental Analysis : Validates composition including bromide content.
- Melting Point : Sharp melting point indicative of pure hydrobromide salt.
Chemical Reactions Analysis
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized by agents such as potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction of the imine group can be performed using hydrogen gas in the presence of a metal catalyst, yielding the corresponding amine.
Substitution: : Halogenations and other nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and ester functions.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound could be evaluated for:
- Antimicrobial Activity : Investigating its efficacy against various bacterial and fungal strains.
- Anticancer Potential : Exploring its effects on cancer cell lines to assess cytotoxicity and mechanisms of action.
Material Science
In material science, this compound can serve as a building block for synthesizing novel materials with unique properties. Its thiazole moiety offers opportunities for:
- Conductive Polymers : Incorporating the compound into polymer matrices to enhance electrical conductivity.
- Nanomaterials : Utilizing it in the development of nanocomposites for applications in electronics and photonics.
Agricultural Research
The compound's potential as a pesticide or herbicide is another area of interest. Research can focus on:
- Pesticidal Activity : Evaluating the effectiveness of this compound against agricultural pests and diseases.
- Plant Growth Regulation : Investigating any growth-promoting effects on crops or plants.
Case Studies
Mechanism of Action
The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is often dictated by its interaction with biological molecules. Its imine group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing various biochemical pathways. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The butyl chain offers hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 2-iminobenzo[d]thiazol-3(2H)-yl acetate derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Reactivity and Bioactivity 6-Butyl vs. However, the chloro derivative’s electron-withdrawing nature may improve stability in aqueous environments . 6-Methoxy vs.
Synthetic Methodologies Common Pathways: Most analogs are synthesized via alkylation of benzothiazole precursors. For example, ethyl bromocyanoacetate is used in three-component reactions with benzothiazoles and indoles to form esters (e.g., ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate) . The target compound likely follows a similar route, substituting ethyl bromoacetate with methyl bromoacetate . Hydrobromide Formation: The final hydrobromide salt is typically generated via acid-base reactions, as seen in the synthesis of 2-(2-oxobenzo[d]thiazol-3(2H)-yl) acetate derivatives using K₂CO₃ and subsequent HBr treatment .
Physical and Spectral Data Melting Points: Derivatives like 4-(3-thienyl)-3-methylbenzo[d]thiazol-2(3H)-one (8f) melt at 91–93°C, while esterified analogs (e.g., 8g) remain oily at room temperature . The target compound’s solid-state stability is attributed to its hydrobromide salt form. Spectroscopic Confirmation: NMR (¹H, ¹³C) and IR spectra are critical for verifying imino and ester functionalities across all analogs .
Potential Applications Drug Development: The 6-butyl variant’s balance of lipophilicity and steric bulk may optimize pharmacokinetics, while the 5,7-dimethyl analog’s steric hindrance could aid in selective enzyme inhibition . Material Science: Benzothiazole derivatives are explored as ligands in metallo-radiopharmaceuticals (e.g., 99mTc-(6-AcBTZ)₂DTPA), though this remains speculative for the target compound .
Biological Activity
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS No. 1351596-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.29 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. A study conducted by highlighted that this compound demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
- Antioxidant Activity : Preliminary data suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a rodent model of cancer. Administered at varying doses, the compound significantly reduced tumor size compared to controls, indicating its therapeutic potential .
Q & A
Q. How can researchers design experiments to synthesize methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?
- Methodology : Utilize a multi-step synthesis approach involving: (i) Condensation of 2-aminothiophenol derivatives with α-ketoesters to form the benzothiazole core . (ii) Alkylation with methyl bromoacetate to introduce the ester side chain, followed by imine formation via reaction with butylamine derivatives . (iii) Purification via recrystallization using ethanol/water mixtures, with structural confirmation by and (e.g., imine proton at δ 8.2–8.5 ppm, ester carbonyl at ~170 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Confirm the presence of the imine proton (δ 8.2–8.5 ppm) and butyl chain protons (δ 0.8–1.5 ppm) .
- FT-IR : Verify the C=N stretch (~1600 cm) and ester C=O (~1730 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen bonding interactions (e.g., Br counterion coordination) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Test polar aprotic solvents (DMSO, DMF) for solubility; avoid aqueous buffers due to potential hydrolysis of the ester group.
- Stability studies under varying pH (4–9) and temperatures (4–37°C) using HPLC to monitor degradation (e.g., imine bond cleavage) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic or biological systems?
- Methodology :
- Density Functional Theory (DFT) : Model the electron density of the imine and thiazole moieties to predict nucleophilic/electrophilic sites .
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy (e.g., ligand substitution in metal complexes) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., IC in enzyme vs. cell-based studies).
- Metabolite profiling : Identify hydrolysis products (e.g., free thiols from thiazole ring cleavage) via LC-MS to explain off-target effects .
Q. What strategies improve selectivity in targeting thiazole-dependent enzymes?
- Methodology :
- Molecular docking : Screen against homology models of target enzymes (e.g., tyrosine kinases) to optimize substituent positions (butyl chain, ester group) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes upon structural modifications .
Q. How can heterogeneous catalysis enhance the scalability of its synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
